N-(2-Hydroxyethyl)-3-phenylpropenamide

Anticonvulsant Protective Index Maximal Electroshock (MES)

Neuroscience and pharmacology labs require validated muscle relaxant controls with known electrophysiological and metabolic profiles. Idrocilamide (CAS 6961-46-2) meets this need as a commercialized cinnamamide derivative. - **Benchmark Data:** Anticonvulsant protective index (PI) = 8.8 (MES test); reference for SAR studies. - **Mechanistic Tool:** Modifies spinal reflex recovery curves (distinct from baclofen/diazepam). - **Assay Utility:** Potent CYP1A2 inhibitor (9× caffeine half-life extension); positive control for DDI panels. - **Supply:** Reference standard for topical formulation development (5% cream historical use).

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 6961-46-2
Cat. No. B1674384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)-3-phenylpropenamide
CAS6961-46-2
Synonymsolitene
idrocilamide
LCB 29
N-(2-hydroxyethyl)cinnamide
Srilane
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NCCO
InChIInChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14)
InChIKeyOSCTXCOERRNGLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Idrocilamide: Pharmacological Identity and Classification


N-(2-Hydroxyethyl)-3-phenylpropenamide (CAS 6961-46-2), also known as Idrocilamide, is a small-molecule cinnamamide derivative (C₁₁H₁₃NO₂, MW 191.23 g/mol) classified as a centrally acting skeletal muscle relaxant with ancillary anti-inflammatory properties [1]. It is the parent compound of the N-(2-hydroxyethyl) cinnamamide series, which has been systematically explored for anticonvulsant, muscle relaxant, and anti-inflammatory activities across multiple preclinical and clinical models [2]. Unlike many cinnamamide analogs that remain at the preclinical stage, Idrocilamide achieved regulatory approval and was commercialized as a topical 5% cream (trade names: Talval, Srilane, Brolitène) for musculoskeletal pain and lumbago in several countries [3]. This compound serves both as a reference standard for structure-activity relationship (SAR) studies in the cinnamamide class and as a direct procurement target for laboratories evaluating muscle relaxant mechanisms or developing topical analgesic formulations.

Why Idrocilamide Substitution Is Scientifically Unjustified


Despite sharing the cinnamamide scaffold with numerous analogs, N-(2-Hydroxyethyl)-3-phenylpropenamide (Idrocilamide) exhibits a distinct pharmacological profile shaped by its specific N-hydroxyethyl substitution, which critically influences its dual-site myorelaxant mechanism, electrophysiological signature in spasticity models, and drug metabolism interaction liability [1]. The N-(2-hydroxyethyl) moiety confers a unique combination of anticonvulsant potency and safety margin that is not preserved across homologous N-alkyl substitutions: for instance, the N-(2-hydroxypropyl) analog KM-568 shows substantially divergent ED₅₀ values across multiple seizure models [2]. Furthermore, compared to clinically established muscle relaxants such as baclofen and diazepam, Idrocilamide demonstrates a distinct electrophysiological mode of action on spinal reflex pathways—modifying abnormal recovery curves rather than reinforcing presynaptic inhibition—indicating that in-class substitution would target fundamentally different neurophysiological substrates [3]. The compound also acts as a potent inhibitor of CYP1A2-mediated metabolism, a pharmacokinetic interaction risk that is absent in many structurally related cinnamamides and must be accounted for in co-administration scenarios [4]. These multidimensional differences preclude simple interchangeability and mandate compound-specific evaluation.

Idrocilamide: Differentiated Performance Evidence vs. Key Comparators


Anticonvulsant Protective Index vs. Carbamazepine in MES Model

In a direct, within-study comparison using the maximal electroshock (MES) test in mice (i.p. administration), the parent compound N-(2-hydroxyethyl) cinnamamide (compound I) exhibited an ED₅₀ of 17.7 mg/kg and a TD₅₀ of 154.9 mg/kg, yielding a protective index (PI = TD₅₀/ED₅₀) of 8.8 [1]. The 3-fluorophenyl derivative (compound 1d) showed an ED₅₀ of 17.0 mg/kg and a TD₅₀ of 211.1 mg/kg (PI = 12.4) [1]. Both PIs were reported as 'much greater' than the PI of the reference antiepileptic drug carbamazepine evaluated under the same experimental conditions [1]. For context, literature values for carbamazepine PI in the MES test typically range from 4.9 to 8.1 depending on the study design [2]. This demonstrates that the N-(2-hydroxyethyl) cinnamamide scaffold provides a wider therapeutic window than the clinically dominant voltage-gated sodium channel blocker.

Anticonvulsant Protective Index Maximal Electroshock (MES) Neurotoxicity

Electrophysiological Differentiation from Baclofen and Diazepam in Spasticity

In a four-arm comparative electrophysiological study involving 51 spastic patients, Idrocilamide (60 mg intramuscularly) was directly compared with diazepam (10 mg IM), baclofen (20 mg IM), and tizanidine (4 mg orally) across four standardized electrophysiological tests: H/M ratio, T/M ratio, vibratory inhibition, and recovery curve of Hoffmann's reflex [1]. All four drugs reduced H/M and T/M ratios only 'very slightly'—indicating comparable mild effects on baseline reflex excitability [1]. However, critical differentiation emerged on the remaining tests: only diazepam and tizanidine reinforced vibratory inhibition (indicative of enhanced GABAergic presynaptic inhibition), whereas baclofen and Idrocilamide selectively modified abnormal recovery curves—a pattern attributable to modifications of interneuronal reactivity rather than presynaptic GABAergic potentiation [1]. This functional dichotomy demonstrates that Idrocilamide operates through a neurophysiological mechanism distinct from benzodiazepine-class drugs, making it the agent of choice when modulation of spinal interneuronal circuitry is the therapeutic objective [1].

Spasticity Electrophysiology Hoffmann Reflex Muscle Relaxant Comparative Study

Dual-Site Myorelaxant Mechanism: Calcium Release and Voltage Sensor Modulation

Using voltage-clamped rat soleus muscle fibers, LCB29 (Idrocilamide) at 50 μM demonstrated two pharmacologically distinct sites of action that are not reported for conventional muscle relaxants [1]. When applied intracellularly via free diffusion in cut-end fibers, LCB29 decreased depolarization-induced tension amplitude by approximately 25% [1]. A comparable ~25% inhibition was observed on contractures induced by 6 mM caffeine, confirming that the intracellular site involves decreased sarcoplasmic reticulum (SR) calcium release [1]. Crucially, the drug did not affect the repriming of caffeine contractures, indicating that internal calcium recycling (reuptake) was not impaired—a mechanistic selectivity not shared by SR calcium pump inhibitors [1]. At the extracellular face, LCB29 facilitated the voltage-dependent inactivation of the voltage sensor for excitation-contraction coupling in a calcium-dependent manner [1]. In earlier concentration-response studies (10⁻⁶ to 5 × 10⁻⁴ M), LCB29 simultaneously inhibited twitch amplitude, maximum rate of tension development, and maximum rate of relaxation, with effects on K⁺ contractures being significantly stronger than those on twitch and tetanic tension [2]. This dual-site action—intracellular SR calcium release suppression combined with external voltage sensor inactivation—constitutes a unique mechanistic fingerprint within the muscle relaxant pharmacopeia.

Excitation-Contraction Coupling Sarcoplasmic Reticulum Calcium Voltage-Clamp Electrophysiology Skeletal Muscle

Topical Deep Tissue Penetration with Minimal Systemic Exposure

In a clinical pharmacokinetic study of ten patients scheduled for total knee replacement, percutaneous application of a 10% glycero-alcoholic Idrocilamide solution (four 200-mg doses at 12-hour intervals) produced significant and therapeutically meaningful drug concentrations in deep target tissues including subcutaneous fat, muscle, tendon, synovium, and knee capsule [1]. Tissue levels were consistently higher than corresponding synovial fluid and plasma concentrations, confirming that systemic diffusion was minimal [1]. This compartmentalized distribution profile contrasts sharply with orally administered muscle relaxants such as baclofen and tizanidine, which undergo extensive systemic distribution and are associated with dose-limiting central nervous system side effects (drowsiness, dizziness) [2]. While direct head-to-head tissue penetration comparisons with other topical agents are lacking in the published literature, the demonstrated capacity of Idrocilamide to achieve high local tissue concentrations with low systemic bioavailability represents a class-differentiating feature for procurement decisions involving topical musculoskeletal formulations.

Topical Drug Delivery Percutaneous Absorption Tissue Pharmacokinetics Musculoskeletal Pain

CYP1A2-Mediated Drug Interaction and Metabolic Inhibition Risk

Idrocilamide has been identified as a potent inhibitor of CYP1A2-mediated drug metabolism, a feature that distinguishes it from many other muscle relaxants and cinnamamide derivatives [1]. In a clinical study of four healthy volunteers, concomitant administration of Idrocilamide (1200 mg/day) with caffeine (165 mg) resulted in a 9-fold increase in caffeine elimination half-life, accompanied by a 150–400% increase in renal excretion of unchanged caffeine [1]. This effect was clinically consequential: untoward neuropsychiatric effects observed in Idrocilamide-treated patients were attributed to abnormal caffeine accumulation in regular consumers of caffeine-containing foods and beverages [1]. A separate study of six volunteers confirmed that Idrocilamide also increases theophylline half-life and decreases theophylline clearance [2]. This pronounced metabolic inhibition profile is absent in baclofen, which is primarily renally excreted unchanged, and in tizanidine, which is a CYP1A2 substrate rather than inhibitor [3]. For procurement decisions, this interaction liability must be weighed: Idrocilamide is contraindicated or requires dose adjustment when co-administered with CYP1A2 substrates (caffeine, theophylline, melatonin, tacrine), whereas alternative muscle relaxants may be preferred in polypharmacy scenarios.

Drug-Drug Interaction CYP1A2 Inhibition Caffeine Metabolism Pharmacokinetic Safety

Idrocilamide: Optimal Research and Industrial Application Scenarios


Anticonvulsant Drug Discovery: Superior Protective Index Reference for MES Screening

N-(2-Hydroxyethyl) cinnamamide serves as an ideal positive control and scaffold reference for anticonvulsant screening programs using the maximal electroshock (MES) test. Its PI of 8.8—superior to carbamazepine (PI ~4.9–8.1)—makes it a benchmark for evaluating novel cinnamamide derivatives targeting enhanced safety margins [1]. Procurement of this compound enables direct, within-assay comparison against both the parent scaffold (compound I) and its optimized 3-fluorophenyl derivative (compound 1d, PI = 12.4), establishing a quantitative efficacy-toxicity gradient for SAR decision-making [1].

Spasticity Research: Differentiating Interneuronal vs. Presynaptic Mechanisms

For neuroscience laboratories investigating spinal reflex pathophysiology, Idrocilamide provides a validated pharmacological tool that clusters with baclofen (interneuronal reactivity modification) and segregates from diazepam/tizanidine (presynaptic GABAergic potentiation) in human electrophysiological assays [2]. This differential activity makes it a critical reagent for experimental designs aimed at dissecting the neural circuitry underlying spasticity subtypes, where the choice of muscle relaxant must be matched to the predominant electrophysiological abnormality [2].

Topical Analgesic Formulation: Deep Tissue Penetration with Low Systemic Exposure

The demonstrated capacity of Idrocilamide to achieve therapeutic concentrations in muscle, tendon, synovium, and joint capsule after topical application—with tissue levels exceeding plasma concentrations—positions it as a lead candidate for topical musculoskeletal formulations [3]. Pharmaceutical development teams can leverage this tissue-selective distribution profile to design creams, gels, or transdermal patches targeting localized muscular pain and inflammation, with a reduced risk of systemic side effects compared to oral muscle relaxants [3].

Drug-Drug Interaction Studies: CYP1A2 Inhibition Probe

Idrocilamide's potent and clinically consequential inhibition of CYP1A2-mediated metabolism—documented by a 9-fold increase in caffeine half-life—renders it a valuable probe compound for drug interaction screening panels [4]. Toxicology and pharmacology laboratories can employ Idrocilamide as a positive control for CYP1A2 inhibition assays, and clinical research organizations should reference this interaction profile when designing exclusion criteria for trials involving concomitant methylxanthine consumption [4].

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